molecular formula C25H23N3O5 B4621658 methyl 1-(3-methoxyphenyl)-7-methyl-3-(2-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate

methyl 1-(3-methoxyphenyl)-7-methyl-3-(2-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate

Cat. No. B4621658
M. Wt: 445.5 g/mol
InChI Key: CKKZRUNDIFDJTM-UHFFFAOYSA-N
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Description

The compound belongs to the class of tetrahydropyrido[2,3-d]pyrimidine derivatives, characterized by a complex heterocyclic structure that includes various functional groups contributing to its unique chemical and physical properties. These compounds are synthesized through multistep chemical reactions, often involving cyclocondensation or palladium-catalyzed cross-coupling reactions.

Synthesis Analysis

The synthesis of related tetrahydropyrido[2,3-d]pyrimidine derivatives typically involves the condensation of diethyl 2-amino-6-methylpyridine-3,4-dicarboxylate with isocyanates or through palladium-catalyzed reactions. For example, the synthesis of similar compounds has been achieved via the palladium-catalyzed cross-coupling reaction of methyl 5-amino-4-chloro-7-methyl-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate with arylboronic acids (Dodonova et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds within this class is often confirmed through X-ray crystallography, providing insights into the arrangement of atoms and the stereochemistry of the molecule. For instance, the structure of a related compound, methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5,5-dimethyl hexahydro-1-pyrimidinyl)methyl]-5,5- dimethylhexahydro-1- pyrimidinyl}-1- diazenyl) benzoate, was elucidated using single crystal X-ray diffraction analysis (Moser et al., 2005).

Chemical Reactions and Properties

The chemical behavior of these compounds is influenced by their functional groups and molecular structure. For example, certain derivatives exhibit prototropic tautomerism, a reversible chemical reaction that involves the relocation of a proton within the molecule, as studied through dynamic NMR spectroscopy (Yavari et al., 2002).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in different environments. The crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, significantly affect these properties, as observed in related compounds (Nagarajaiah et al., 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are determined by the compound's functional groups and molecular framework. Studies on similar compounds have shown that the presence of methoxy and methyl groups can influence the electronic structure and, consequently, the chemical behavior of the molecule. Theoretical investigations, including density functional theory (DFT) analyses, provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are critical for understanding the compound's reactivity (Al-Abdullah et al., 2014).

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of compounds structurally related to the one often involve complex chemical reactions leading to the formation of pyrimidine, pyrazolo[1,5-a]pyrimidine derivatives, or dihydropyrimidines. These processes are crucial for producing compounds with potential biological activities. Studies like those conducted by Hassan et al. (2014) and Abu‐Hashem et al. (2020) explore the synthesis of novel derivatives and their structural elucidation through techniques like NMR, MS, and IR spectroscopy (Hassan et al., 2014) (Abu‐Hashem et al., 2020).

Biological Activities

Compounds within this chemical family have been evaluated for a variety of biological activities, including cytotoxic, antibacterial, and anti-inflammatory effects. For instance, the cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells has been examined, suggesting potential for cancer therapy research. Similarly, the analgesic and anti-inflammatory properties of novel benzodifuranyl derivatives highlight the therapeutic potential of these compounds in managing pain and inflammation (Hassan et al., 2014) (Abu‐Hashem et al., 2020).

properties

IUPAC Name

methyl 1-(3-methoxyphenyl)-7-methyl-3-[(2-methylphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5/c1-15-8-5-6-9-17(15)14-27-23(29)21-20(24(30)33-4)12-16(2)26-22(21)28(25(27)31)18-10-7-11-19(13-18)32-3/h5-13H,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKZRUNDIFDJTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C3=C(C=C(N=C3N(C2=O)C4=CC(=CC=C4)OC)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 1-(3-methoxyphenyl)-7-methyl-3-(2-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 1-(3-methoxyphenyl)-7-methyl-3-(2-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 1-(3-methoxyphenyl)-7-methyl-3-(2-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 1-(3-methoxyphenyl)-7-methyl-3-(2-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 1-(3-methoxyphenyl)-7-methyl-3-(2-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 1-(3-methoxyphenyl)-7-methyl-3-(2-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate

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